Glucopyranoside, peonidin, beta-D-
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Overview
Description
Glucopyranoside, peonidin, beta-D- is a type of anthocyanin, which is a subgroup of flavonoids. Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many plant tissues. Peonidin, specifically, is known for its antioxidant properties and is found in various fruits and vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucopyranosides typically involves the reaction of glucose derivatives with alcohols or phenols. For instance, the preparation of octyl-beta-D-glucopyranoside involves mixing 2,3,4,6-tetra-acetyl bromo-glucose with octanol and zinc oxide, followed by deacetylation . This method can be adapted for the synthesis of peonidin glucopyranosides by using appropriate phenolic compounds.
Industrial Production Methods
Industrial production of glucopyranosides often employs enzymatic methods due to their specificity and mild reaction conditions. Enzymes like glucosidases can catalyze the attachment of glucose to peonidin, producing glucopyranoside derivatives in high yields.
Chemical Reactions Analysis
Types of Reactions
Glucopyranoside, peonidin, beta-D- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions include various oxidized, reduced, and substituted derivatives of glucopyranoside, peonidin, beta-D-.
Scientific Research Applications
Glucopyranoside, peonidin, beta-D- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its role in plant pigmentation and its antioxidant properties.
Medicine: Explored for its potential health benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized as a natural colorant in food and cosmetic products.
Mechanism of Action
The mechanism of action of glucopyranoside, peonidin, beta-D- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Similar Compounds
Cyanidin: Another anthocyanin with similar antioxidant properties.
Delphinidin: Known for its strong antioxidant and anti-inflammatory activities.
Malvidin: Exhibits potent antioxidant and anticancer properties.
Uniqueness
Glucopyranoside, peonidin, beta-D- is unique due to its specific glycosidic linkage and the presence of methoxy groups, which enhance its stability and bioactivity compared to other anthocyanins .
Properties
CAS No. |
26838-13-1 |
---|---|
Molecular Formula |
C22H23ClO11 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-3-[3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-7-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol;chloride |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-16-4-9(2-3-12(16)24)20-14(26)7-11-13(25)5-10(6-15(11)32-20)31-21-19(28)18(27)17(8-23)33-22(21)29;/h2-7,17-19,21-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,21-,22-;/m1./s1 |
InChI Key |
VGVGBJDJPKKXOF-UQMNZUSNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O)CO)O)O)O.[Cl-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O)O)OC4C(C(C(OC4O)CO)O)O)O.[Cl-] |
Origin of Product |
United States |
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